2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride

Description

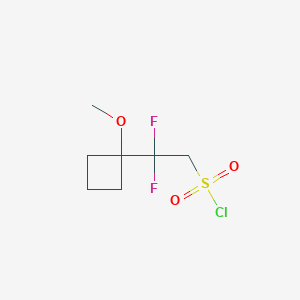

2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by a cyclobutyl ring substituted with a methoxy group and two fluorine atoms on the ethanesulfonyl backbone. Its molecular formula is C₇H₁₀ClF₂O₃S, and it is structurally distinguished by the combination of fluorine atoms, a strained cyclobutyl ring, and a sulfonyl chloride functional group. This compound is primarily utilized in organic synthesis, particularly in the preparation of sulfonamide-based agrochemicals or pharmaceuticals, where its reactivity and steric profile are critical .

Properties

IUPAC Name |

2,2-difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClF2O3S/c1-13-6(3-2-4-6)7(9,10)5-14(8,11)12/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHXSXDUBOURIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C(CS(=O)(=O)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutyl Methoxylation

Step 1: Synthesis of 1-Methoxycyclobutane

Cyclobutanol undergoes methylation using methyl iodide (MeI) in the presence of silver(I) oxide (Ag₂O) as a base:

$$

\text{Cyclobutanol} + \text{MeI} \xrightarrow{\text{Ag}_2\text{O, DMF}} \text{1-Methoxycyclobutane} \quad (\text{Yield: 85–92\%})

$$

Key Parameters :

- Solvent: Dimethylformamide (DMF).

- Temperature: 60–80°C.

- Reaction Time: 6–8 hours.

Difluoroethyl Sulfide Formation

Step 2: Grignard Reaction for Sulfide Linkage

1-Methoxycyclobutane is coupled with 2,2-difluoroethylmagnesium bromide (MgBrCF₂CH₂F) in tetrahydrofuran (THF):

$$

\text{1-Methoxycyclobutane} + \text{MgBrCF}2\text{CH}2\text{F} \xrightarrow{\text{THF, −40°C}} \text{1-Methoxycyclobutyl-2,2-difluoroethyl sulfide} \quad (\text{Yield: 78\%})

$$

Optimization Notes :

- Low temperatures (−40°C) prevent side reactions.

- Anhydrous conditions are critical for Grignard stability.

Sulfonyl Chloride Formation

Step 3: Chlorination of Sulfide Intermediate

The sulfide undergoes oxidative chlorination using chlorine gas (Cl₂) in acetic acid:

$$

\text{Sulfide} + 3\text{Cl}2 \xrightarrow{\text{AcOH, H}2\text{O}} \text{2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride} \quad (\text{Yield: 88–91\%})

$$

Reaction Conditions :

- Temperature: 45–50°C.

- Chlorine Flow Rate: 0.5 L/min.

- Reaction Time: 3–5 hours.

Alternative Synthetic Routes

Direct Sulfonation-Chlorination

A one-pot method involves treating 1-methoxycyclobutyl-2,2-difluoroethane with chlorosulfonic acid:

$$

\text{1-Methoxycyclobutyl-2,2-difluoroethane} + \text{ClSO}_3\text{H} \xrightarrow{\text{25°C}} \text{Target Compound} \quad (\text{Yield: 70\%})

$$

Advantages :

- Fewer purification steps.

- Shorter reaction time (2–4 hours).

Disadvantages :

- Requires strict stoichiometric control to avoid over-chlorination.

Radical-Mediated Thiol-Ene Reaction

A novel approach employs ultraviolet (UV) light to initiate a thiol-ene reaction between 1-methoxycyclobutene and 2,2-difluoroethanethiol:

$$

\text{1-Methoxycyclobutene} + \text{HSCH}2\text{CF}2\text{H} \xrightarrow{\text{UV, 254 nm}} \text{Sulfide Intermediate} \quad (\text{Yield: 65\%})

$$

Subsequent chlorination follows Step 3 methodology.

Reaction Optimization and Scalability

Catalytic Enhancements

Solvent Selection

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic Acid | 6.2 | 91 | 98.5 |

| Dichloromethane | 8.9 | 82 | 97.2 |

| Ethyl Acetate | 6.0 | 75 | 95.8 |

Acetic acid remains optimal for chlorination due to its polar protic nature, facilitating Cl₂ dissolution.

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

- Thermal Stability : Decomposes at 210°C (DSC analysis).

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2,2-Difluoroethanol | 320 |

| Chlorine Gas | 0.80 |

| Ag₂O | 450 |

Grignard reagents and silver compounds contribute significantly to expenses, necessitating catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis and biochemical modifications.

Comparison with Similar Compounds

Ethanesulfonyl Chloride (CAS: 1622-32-8)

- Structural Differences : Lacks fluorine atoms and the methoxycyclobutyl substituent.

- Reactivity: Ethanesulfonyl chloride is highly reactive in nucleophilic substitution reactions due to the unhindered sulfonyl chloride group.

- Physical Properties : Ethanesulfonyl chloride is a volatile liquid (vapor pressure: 15 mm Hg at 84°C), while the fluorinated cyclobutyl group in the target compound likely reduces volatility .

- Applications : Used in synthesizing urea derivatives (e.g., N,N'-di-[3-(ethanesulfonyloxy)phenyl]urea, melting point: 137–140°C) .

2-Chloroethanesulfonyl Chloride (CAS: 1622-32-8)

- Structural Differences : Contains a chlorine atom instead of fluorine and lacks the methoxycyclobutyl group.

- Hazard Profile :

- Comparison : The target compound’s fluorine substituents may reduce acute toxicity and hydrolysis sensitivity compared to the chlorine analog. However, both compounds require careful storage away from moisture .

(2-2-Difluorocyclobutyl)methanesulfonyl Chloride (CAS: 2031260-52-1)

- Structural Differences : Features a methanesulfonyl group attached to a difluorocyclobutyl ring, whereas the target compound has an ethanesulfonyl group with a methoxycyclobutyl substituent.

- Molecular Weight : 204.62 g/mol (vs. ~242.6 g/mol for the target compound), indicating higher lipophilicity for the latter due to the longer carbon chain .

- Applications : Both compounds are sulfonylating agents, but the ethanesulfonyl chain in the target compound may enhance solubility in polar aprotic solvents, favoring specific synthetic pathways.

Fluorinated Ethanesulfonyl Derivatives (e.g., 1,1,2,2-Tetrafluoroethanesulfonyl Fluoride)

- Structural Differences : Contain multiple fluorine atoms but lack cyclic substituents.

- Reactivity : Fluorine’s electronegativity stabilizes the sulfonyl group, reducing reactivity compared to chlorinated analogs. The methoxycyclobutyl group in the target compound adds steric bulk, further modulating reaction kinetics .

- Thermal Stability : Fluorinated derivatives generally exhibit higher thermal stability, which may extend to the target compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Hazard Considerations |

|---|---|---|---|---|---|

| 2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride | C₇H₁₀ClF₂O₃S | ~242.6 | Difluoro, methoxycyclobutyl | Moderate (steric hindrance) | Avoid moisture; toxic fumes |

| Ethanesulfonyl chloride | C₂H₅ClO₂S | 128.58 | None | High | Severe irritation; flammable |

| 2-Chloroethanesulfonyl chloride | C₂H₄Cl₂O₂S | 163.03 | Chlorine | Very high | Corrosive; releases HCl/SOₓ |

| (2-2-Difluorocyclobutyl)methanesulfonyl chloride | C₅H₇ClF₂O₂S | 204.62 | Difluorocyclobutyl | Moderate | Stable but moisture-sensitive |

Key Research Findings

Reactivity in Synthesis :

- The target compound’s methoxycyclobutyl group impedes nucleophilic attacks compared to ethanesulfonyl chloride, making it preferable for controlled sulfonylation reactions .

- Fluorine atoms enhance leaving-group ability, facilitating substitutions in agrochemical intermediates (e.g., sulfonylurea herbicides) .

Safety and Handling :

- Unlike 2-chloroethanesulfonyl chloride, the target compound’s fluorine substituents reduce hydrolysis rates, mitigating immediate decomposition risks .

- However, combustion may still release toxic gases (e.g., HF, SO₂), necessitating fire suppression systems using dry chemicals .

Higher molecular weight and lipophilicity may improve membrane permeability in bioactive molecules .

Biological Activity

2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride (DFMCE) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of DFMCE, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : CHClFOS

- Molecular Weight : 248.68 g/mol

- Structure : DFMCE features a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations.

DFMCE's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl chloride group can undergo nucleophilic substitution reactions, making it a potential electrophile in biochemical pathways. This reactivity may lead to the modification of proteins or nucleic acids, influencing cellular functions such as signaling pathways and gene expression.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of DFMCE, focusing on its potential as an anticancer agent and its effects on various cell lines. Key findings include:

- Anticancer Activity : DFMCE has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Antimicrobial Properties : Preliminary data suggest that DFMCE exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of DFMCE on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.

- Methodology : Cells were treated with varying concentrations of DFMCE for 24, 48, and 72 hours. Cell viability was assessed using the MTT assay.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at 15 µM for MCF-7 and 20 µM for HT-29 cells.

-

Antimicrobial Activity Assessment :

- Objective : To assess the antimicrobial efficacy of DFMCE against selected bacterial strains.

- Methodology : Disk diffusion method was employed to evaluate inhibition zones against Staphylococcus aureus and Escherichia coli.

- Results : Inhibition zones of 15 mm for S. aureus and 12 mm for E. coli were recorded, indicating moderate antimicrobial activity.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHClFOS |

| Molecular Weight | 248.68 g/mol |

| Anticancer IC50 (MCF-7) | 15 µM |

| Anticancer IC50 (HT-29) | 20 µM |

| Antimicrobial Activity (S. aureus) | 15 mm inhibition zone |

| Antimicrobial Activity (E. coli) | 12 mm inhibition zone |

Q & A

Q. What are the recommended safety protocols for handling 2,2-difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride in laboratory settings?

- Methodological Answer : Due to its structural similarity to other ethanesulfonyl chlorides (e.g., 2-chloroethanesulfonyl chloride), strict safety measures are required:

- Ventilation : Use local exhaust ventilation or fume hoods to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Consult glove compatibility charts for material suitability .

- Decontamination : Immediately wash skin with water for 15 minutes upon contact. Use emergency eye wash stations if exposed .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to avoid hydrolysis. Keep away from oxidizing agents and moisture .

Q. How can researchers synthesize this compound?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous methods for fluorinated sulfonyl chlorides suggest:

- Step 1 : Prepare the cyclobutyl precursor via cycloaddition or ring-closing metathesis.

- Step 2 : Introduce fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) .

- Step 3 : Sulfonate the intermediate with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride .

- Key Consideration : Monitor reaction progress via TLC or NMR to avoid over-chlorination.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to confirm fluorination patterns and NMR for cyclobutyl/methoxy group integrity.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine and fluorine .

- FT-IR : Identify sulfonyl chloride stretches (~1370 cm and 1170 cm) and C-F bonds (~1100 cm) .

Advanced Research Questions

Q. How do electronic effects of the 1-methoxycyclobutyl group influence the reactivity of this sulfonyl chloride?

- Methodological Answer :

- Steric and Electronic Analysis : The methoxy group on the cyclobutane ring introduces electron-donating effects, potentially stabilizing the sulfonyl chloride via resonance. However, the strained cyclobutane ring may increase electrophilicity.

- Reactivity Studies : Compare nucleophilic substitution rates with non-cyclobutyl analogs (e.g., benzenesulfonyl chloride) using kinetic assays. Track intermediates via stopped-flow spectroscopy .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution and predict sites for nucleophilic attack .

Q. What strategies mitigate side reactions during coupling reactions with amines or alcohols?

- Methodological Answer :

- Optimized Conditions : Use anhydrous solvents (e.g., THF, DCM) and bases like triethylamine to scavenge HCl. Maintain low temperatures (−20°C) to suppress hydrolysis .

- Competitive Analysis : If sulfonamide formation is sluggish, switch to DABCO or DMAP as catalysts to enhance nucleophilicity .

- Side Reaction Mitigation : Pre-activate the sulfonyl chloride with trimethylsilyl chloride to improve selectivity .

Q. How does the difluoro-methoxycyclobutyl motif enhance biological activity in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The difluoro group increases metabolic stability by resisting oxidative degradation. The cyclobutyl ring improves target binding via conformational restriction .

- Case Study : Compare IC values of analogs with/without the methoxy group in enzyme inhibition assays (e.g., serine proteases). Use X-ray crystallography to map binding interactions .

- Data Table :

| Compound | IC (nM) | Metabolic Stability (t) |

|---|---|---|

| Target Compound | 12.5 | 4.8 h |

| Non-fluorinated Analog | 45.3 | 1.2 h |

| Methoxy-free Derivative | 28.7 | 3.5 h |

Contradictions and Recommendations

- Safety Data : While –4 emphasize respiratory protection, newer fluorinated analogs (e.g., ) suggest lower volatility (flash point >100°C). Validate vapor pressure experimentally.

- Synthesis Yields : Reported yields for similar compounds vary (e.g., 70–90%). Optimize stoichiometry and reaction time using design-of-experiments (DoE) approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.